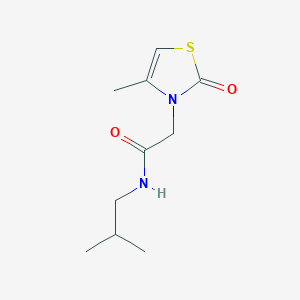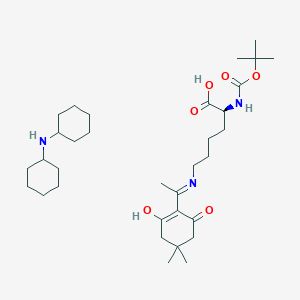
Boc-l-lys(dde)-oh dcha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-l-lys(dde)-oh dcha: is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and contains a tert-butyloxycarbonyl (Boc) protecting group and a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group. These protecting groups are used to prevent unwanted reactions during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-l-lys(dde)-oh dcha involves the protection of the amino and carboxyl groups of lysine. The tert-butyloxycarbonyl (Boc) group is introduced by reacting lysine with di-tert-butyl dicarbonate under basic conditions. The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group is introduced by reacting the Boc-protected lysine with the appropriate Dde reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Boc-l-lys(dde)-oh dcha undergoes several types of reactions, including deprotection, substitution, and coupling reactions.
Common Reagents and Conditions:
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane, while the Dde group can be removed using hydrazine in methanol.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Coupling: The carboxyl group can be activated using carbodiimides and coupled with amines to form peptide bonds.
Major Products: The major products formed from these reactions include deprotected lysine derivatives and peptide chains.
Applications De Recherche Scientifique
Chemistry: Boc-l-lys(dde)-oh dcha is widely used in peptide synthesis as a building block. The protecting groups allow for selective reactions, enabling the synthesis of complex peptides.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based drugs.
Medicine: In medicine, this compound is used in the development of peptide-based therapeutics. The compound’s ability to form stable peptide bonds makes it valuable in drug design.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials.
Mécanisme D'action
The mechanism of action of Boc-l-lys(dde)-oh dcha involves the selective protection and deprotection of amino and carboxyl groups. The Boc group protects the amino group from unwanted reactions, while the Dde group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.
Comparaison Avec Des Composés Similaires
Boc-l-lys-oh: This compound contains only the Boc protecting group and is used in similar applications.
Fmoc-l-lys(dde)-oh: This compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the Boc group.
Cbz-l-lys(dde)-oh: This compound contains a benzyloxycarbonyl (Cbz) protecting group instead of the Boc group.
Uniqueness: Boc-l-lys(dde)-oh dcha is unique due to the combination of Boc and Dde protecting groups. This combination allows for selective protection and deprotection, enabling the synthesis of complex peptides with high precision.
Propriétés
Formule moléculaire |
C33H57N3O6 |
|---|---|
Poids moléculaire |
591.8 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(2S)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C21H34N2O6.C12H23N/c1-13(17-15(24)11-21(5,6)12-16(17)25)22-10-8-7-9-14(18(26)27)23-19(28)29-20(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h14,24H,7-12H2,1-6H3,(H,23,28)(H,26,27);11-13H,1-10H2/t14-;/m0./s1 |
Clé InChI |
MKNHYUNWTCHWPY-UQKRIMTDSA-N |
SMILES isomérique |
CC(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


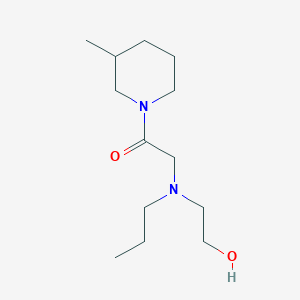
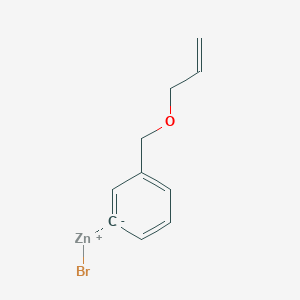

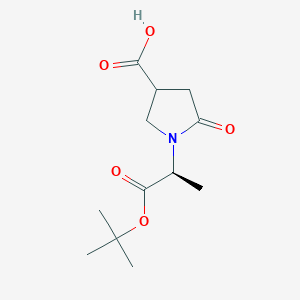
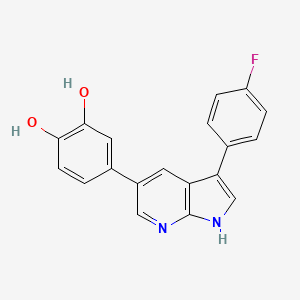
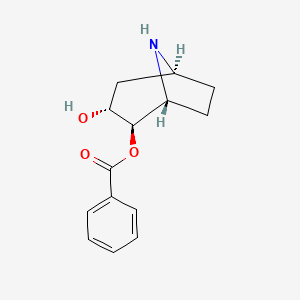
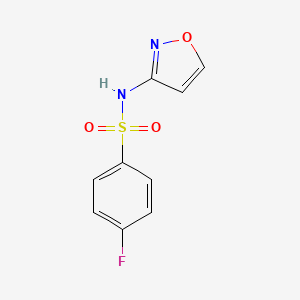
![2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14894350.png)

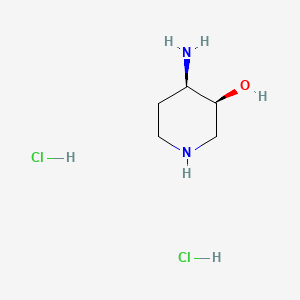
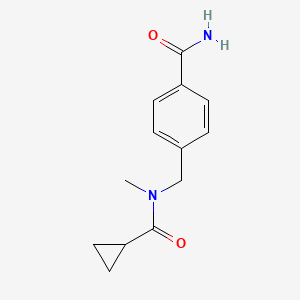
![13-hydroxy-10,16-dimethoxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14894368.png)

